molecular formula C23H16ClFO4 B11596596 (2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

(2Z)-6-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one

Cat. No.: B11596596
M. Wt: 410.8 g/mol
InChI Key: GLQYZAYMYOFNMO-JJFYIABZSA-N
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Description

(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is a complex organic compound characterized by its unique structure, which includes a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of Substituents: Functional groups such as the 2-chloro-6-fluorophenyl and 4-methoxyphenyl groups are introduced through substitution reactions.

    Methoxylation and Methylidene Formation: These steps involve specific reagents and conditions to ensure the correct placement of the methoxy and methylidene groups.

Industrial Production Methods

For industrial-scale production, the synthesis route is optimized for yield and cost-effectiveness. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in their substitution patterns and functional groups.

    Heparinoids: Structurally similar compounds found in marine organisms, used for their anticoagulant properties.

Uniqueness

(2Z)-6-[(2-CHLORO-6-FLUOROPHENYL)METHOXY]-2-[(4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOFURAN-3-ONE is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16ClFO4

Molecular Weight

410.8 g/mol

IUPAC Name

(2Z)-6-[(2-chloro-6-fluorophenyl)methoxy]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C23H16ClFO4/c1-27-15-7-5-14(6-8-15)11-22-23(26)17-10-9-16(12-21(17)29-22)28-13-18-19(24)3-2-4-20(18)25/h2-12H,13H2,1H3/b22-11-

InChI Key

GLQYZAYMYOFNMO-JJFYIABZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)F

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=C(C=CC=C4Cl)F

Origin of Product

United States

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